molecular formula C10H7BrF2N2 B6338896 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole CAS No. 1355046-54-6

3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole

Cat. No.: B6338896
CAS No.: 1355046-54-6
M. Wt: 273.08 g/mol
InChI Key: XOCGHYXXPWPVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a bromodifluoromethyl group at the 3-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Bromodifluoromethyl Group: The bromodifluoromethyl group can be introduced via a radical bromodifluoromethylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives.

Scientific Research Applications

3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromodifluoromethyl group can form strong interactions with these targets, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • (Chlorodifluoromethyl)trimethylsilane
  • (Trifluoromethyl)trimethylsilane
  • (Bromodifluoromethyl)trimethylsilane

Uniqueness

3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole is unique due to the presence of both a bromodifluoromethyl group and a phenyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[bromo(difluoro)methyl]-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCGHYXXPWPVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.